Tetramethylcurcumin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Specific Inhibition of STAT3 Phosphorylation

Scientific research suggests that tetramethylcurcumin possesses a specific mode of action. Studies have shown that it suppresses the phosphorylation (activation) of a protein called STAT3 by binding to two key sites: Janus kinase 2 (JAK2) and the STAT3 Src homology-2 (SH2) domain [2]. This targeted inhibition disrupts a pathway crucial for various cellular processes, including inflammation and cancer cell growth [2].

Here are some sources for the above information:

Potential Anti-inflammatory and Anti-cancer Effects

Due to its ability to target STAT3 signaling, tetramethylcurcumin exhibits promising anti-inflammatory and anti-cancer properties. Research suggests it may be effective in regulating inflammatory responses and inhibiting the growth and proliferation of cancer cells [2, 4].

Here are some sources for the above information:

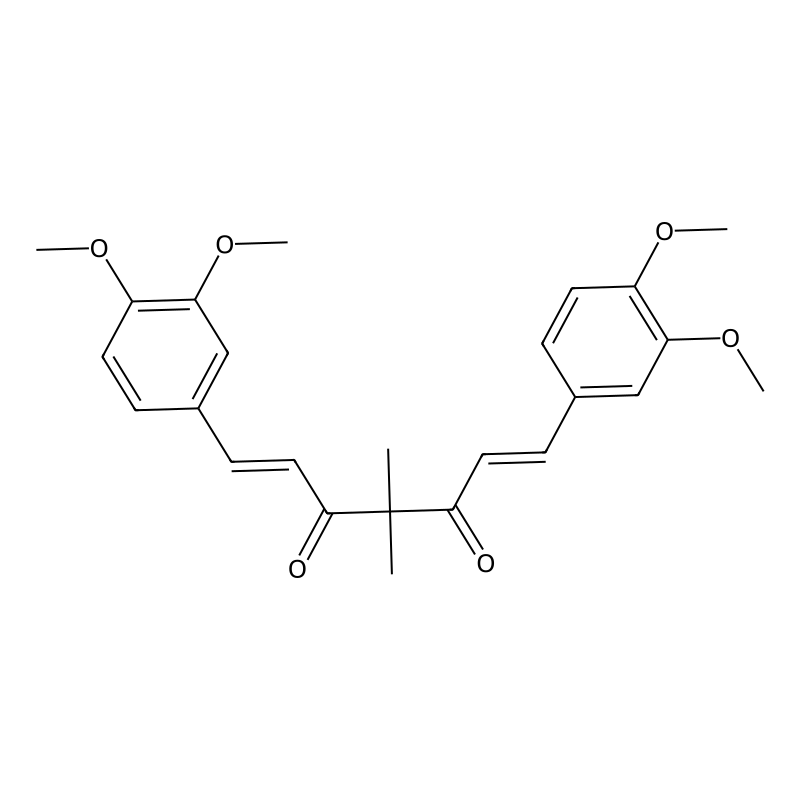

Tetramethylcurcumin is a synthetic derivative of curcumin, which is the active component of turmeric. Structurally, it features four methyl groups attached to the curcumin backbone, enhancing its lipophilicity and potentially improving its biological activity compared to natural curcumin. The compound retains the characteristic diketone structure of curcumin, which is crucial for its reactivity and biological properties.

- Anti-inflammatory activity: TM curcumin might target various inflammatory pathways, including the STAT3 signaling cascade, leading to reduced inflammation [].

- Anti-cancer effects: TM curcumin might inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate other signaling pathways involved in cancer progression.

- Oxidation and Reduction: It can participate in hydrogen donation reactions, leading to oxidation processes. The presence of the diketone moiety allows for nucleophilic addition reactions, particularly with thiols and selenols .

- Metal Coordination: Like curcumin, tetramethylcurcumin can coordinate with metal ions through its enolic group, forming stable complexes that exhibit different physical and chemical properties .

Tetramethylcurcumin exhibits a range of biological activities:

- Antioxidant Properties: It shows significant antioxidant activity due to its ability to scavenge free radicals and reduce oxidative stress .

- Antiviral Activity: Research indicates that tetramethylcurcumin can inhibit various viruses, including human immunodeficiency virus and other RNA viruses. Its mechanism involves blocking viral entry and replication pathways .

- Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing conditions associated with chronic inflammation .

Tetramethylcurcumin can be synthesized through several methods:

- Methylation of Curcumin: This involves the methylation of curcumin using methyl iodide or dimethyl sulfate in the presence of a base, leading to the formation of tetramethylcurcumin.

- Direct Synthesis from Acetylacetone: Another method involves starting from acetylacetone and phenolic compounds through condensation reactions under acidic or basic conditions .

Tetramethylcurcumin has several promising applications:

- Pharmaceuticals: Due to its enhanced biological activity, it is being explored as a potential therapeutic agent for various diseases, including cancers and viral infections.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.

- Food Industry: It can be used as a natural colorant and preservative due to its stability and antioxidant capabilities.

Studies have indicated that tetramethylcurcumin interacts effectively with various biological targets:

- Protein Interactions: It has been shown to bind with proteins involved in inflammatory pathways, modulating their activity .

- Nanoparticle Formulations: Combining tetramethylcurcumin with nanoparticles enhances its solubility and bioavailability, making it more effective as an antiviral agent .

Tetramethylcurcumin shares structural similarities with several other compounds derived from curcumin. Here are some notable examples:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Curcumin | Base structure | Natural compound; lower bioavailability |

| Demethoxycurcumin | Lacks one methoxy group | Enhanced anti-inflammatory effects |

| Bisdemethoxycurcumin | Lacks two methoxy groups | Higher solubility but lower antioxidant activity |

| Tetrahydrocurcumin | Saturated version of curcumin | Improved stability; potential for topical use |

Tetramethylcurcumin's unique feature is its four methyl groups which enhance lipophilicity and potentially improve cellular uptake compared to these other derivatives.

Tetramethylcurcumin, a synthetic derivative of curcumin characterized by four methyl groups attached to the curcumin backbone, demonstrates significant pharmacological activities across multiple therapeutic domains. This comprehensive review examines the anti-inflammatory, anticancer, antiviral, and antioxidant properties of this compound based on extensive research findings from diverse experimental models.

Anti-Inflammatory Activity

Tetramethylcurcumin exhibits potent anti-inflammatory effects through multiple molecular mechanisms and signaling pathway modulations. The compound demonstrates superior efficacy compared to its parent compound curcumin in several inflammatory disease models [1] [2] [3].

In lipopolysaccharide-stimulated RAW 264.7 macrophage cells, tetramethylcurcumin at concentrations ranging from 3.125 to 100 μM significantly inhibited the production of key inflammatory mediators including nitric oxide, tumor necrosis factor-alpha, and interleukin-6 [4]. The anti-inflammatory mechanism involves downregulation of nuclear factor-kappa B nuclear translocation, a critical transcription factor governing inflammatory gene expression [4].

Table 1: Anti-Inflammatory Activity of Tetramethylcurcumin

| Study Model | Concentration/Dose | Effects | Reference |

|---|---|---|---|

| LPS-treated RAW 264.7 macrophages | 3.125-100 μM | Decreased NO, TNF-α, IL-6 production; downregulated NF-κB nuclear translocation | Citation [5] |

| Ovalbumin-induced asthmatic mice | 80 mg/kg and 160 mg/kg | Superior to curcumin in suppressing tissue eosinophilia, mucus production, and IL-4Rα/JAK1/STAT6 pathway activity | Citation [2] [3] |

| Primary human corneal limbal epithelial cells (hyperosmotic stress) | 1, 10, and 100 μM | Significantly decreased mRNA expression levels of TNF-α, IL-1β, IL-6, IL-17A, MMP-9, and ICAM-1 | Citation [6] |

| TNF-α stimulated cells | 50 μM | Inhibited TNF-mediated NF-κB activation; suppressed TNF-induced AKT activation | Citation [7] |

| Carrageenan-induced paw edema in mice | 100 mg/kg | More effective than curcumin in selectively inhibiting COX-2 expression and suppressing NF-κB pathways via TAK1 inactivation | Citation [1] |

In ovalbumin-induced asthmatic mouse models, tetramethylcurcumin demonstrated enhanced therapeutic efficacy compared to curcumin, particularly in suppressing tissue eosinophilia, mucus production, and interleukin-4 receptor alpha-Janus kinase 1-signal transducer and activator of transcription 6 pathway activity [2] [3]. The compound effectively reduced peripheral eosinophil levels, T helper 2 cytokines including interleukin-4 and interleukin-5, and enhanced antioxidant enzyme glutathione activity [2] [3].

Research utilizing primary human corneal limbal epithelial cells subjected to hyperosmotic stress revealed that tetramethylcurcumin at concentrations of 1, 10, and 100 μM significantly decreased messenger ribonucleic acid expression levels of multiple inflammatory markers including tumor necrosis factor-alpha, interleukin-1 beta, interleukin-6, interleukin-17A, matrix metallopeptidase-9, and intercellular adhesion molecule-1 [6]. The anti-inflammatory efficiency of tetramethylcurcumin at these concentrations was comparable to cyclosporin A while maintaining superior cell viability [6].

Anticancer Properties

Tetramethylcurcumin demonstrates significant anticancer activity through multiple mechanisms including signal transducer and activator of transcription 3 phosphorylation inhibition and pro-apoptotic effects in various cancer cell lines.

Signal Transducer and Activator of Transcription 3 Phosphorylation Inhibition Mechanisms

The anticancer efficacy of tetramethylcurcumin is primarily mediated through its selective inhibition of signal transducer and activator of transcription 3 phosphorylation, a critical transcription factor constitutively activated in many cancer types [9] [10].

Table 2: Signal Transducer and Activator of Transcription 3 Phosphorylation Inhibition Mechanisms

| Mechanism | Target | Effect | Reference |

|---|---|---|---|

| Direct binding to STAT3 SH2 domain | STAT3 Src homology-2 domain | Prevents STAT3 dimerization | Citation [10] |

| Selective binding to JAK2 | Janus kinase 2 | Blocks upstream kinase activation | Citation [11] |

| Inhibition of STAT3 phosphorylation | Tyrosine 705 phosphorylation site | Reduces constitutive and inducible STAT3 activation | Citation [9] [12] |

| Blocking STAT3 nuclear translocation | Nuclear import mechanism | Inhibits transcriptional activity | Citation [9] |

| Prevention of STAT3 DNA binding | DNA binding domain | Disrupts gene transcription | Citation [10] |

Tetramethylcurcumin selectively binds to the signal transducer and activator of transcription 3 Src homology-2 domain, preventing dimerization and subsequent nuclear translocation [10]. This direct interaction effectively blocks the constitutive and inducible activation of signal transducer and activator of transcription 3 by preventing phosphorylation at the critical tyrosine 705 residue [9] [12].

The compound demonstrates selective binding to Janus kinase 2, blocking upstream kinase activation and subsequent signal transducer and activator of transcription 3 phosphorylation [11]. This dual targeting approach results in comprehensive inhibition of the Janus kinase 2-signal transducer and activator of transcription 3 signaling pathway, which is critical for cancer cell survival, proliferation, and metastasis [9].

Molecular studies demonstrate that tetramethylcurcumin prevents signal transducer and activator of transcription 3 nuclear translocation and deoxyribonucleic acid binding activity, thereby disrupting the transcription of genes involved in cell survival, proliferation, and immune evasion [9] [10]. This mechanism of action makes tetramethylcurcumin particularly effective against cancers with constitutively activated signal transducer and activator of transcription 3 signaling [9].

Pro-Apoptotic Effects in Cancer Cell Lines

Tetramethylcurcumin induces apoptosis in various cancer cell lines through multiple mechanistic pathways including mitochondrial-mediated apoptosis, autophagy induction, and cell cycle arrest.

Table 3: Pro-Apoptotic Effects in Cancer Cell Lines

| Cell Line | Concentration | Apoptotic Mechanisms | Additional Effects | Reference |

|---|---|---|---|---|

| MCF-7 breast cancer cells | 107.8 μM (IC50 at 24h) | Mitochondrial pathway, caspase-3 and caspase-9 activation, Bcl-2 decrease, Bax increase | Loss of mitochondrial membrane potential, intracellular ROS elevation, PARP cleavage | Citation [13] |

| 4T1 breast cancer cells | 20-80 μM | Accumulation of G0/G1 phase cells, increased p21 expression, decreased CyclinD1 and CDK4 | CYP1A1/NF-κB pathway inhibition, reduced migration and invasion | Citation [14] |

| H22 hepatoma cells | 5, 10, 20 mg/kg (in vivo) | Mitochondria-dependent apoptosis, Bax upregulation, Bcl-2 downregulation, p53 upregulation | MDM2 downregulation, caspase activation | Citation [15] |

| HL-60 leukemia cells | 25-100 μM | Induced autophagy, upregulated LC3 I/II and beclin-1, downregulated PI3K/Akt and mTOR signaling | Downregulated PI3K/Akt and mTOR/p70S6K signaling | Citation [15] |

| A549 lung cancer cells | 30-130 μM | Induced autophagy, upregulated LC3 I/II and beclin-1, downregulated PI3K/Akt/mTOR signaling | Cell cycle arrest, GSH depletion | Citation [15] |

In MCF-7 breast cancer cells, tetramethylcurcumin demonstrates significant cytotoxic effects with a half-maximal inhibitory concentration of 107.8 μM at 24 hours [13]. The compound induces apoptosis through the mitochondrial pathway, characterized by caspase-3 and caspase-9 activation, decreased B-cell lymphoma 2 expression, increased Bcl-2-associated X protein expression, loss of mitochondrial membrane potential, and intracellular reactive oxygen species elevation [13].

Research on 4T1 breast cancer cells reveals that tetramethylcurcumin at concentrations of 20-80 μM induces cell cycle arrest at the G0/G1 phase, accompanied by increased p21 expression and decreased cyclin D1 and cyclin-dependent kinase 4 expression [14]. The compound additionally inhibits the cytochrome P450 1A1-nuclear factor-kappa B pathway, resulting in reduced cell migration and invasion capabilities [14].

In H22 hepatoma cells, in vivo studies demonstrate that tetramethylcurcumin at doses of 5, 10, and 20 mg/kg induces mitochondria-dependent apoptosis characterized by Bax upregulation, Bcl-2 downregulation, p53 upregulation, and mouse double minute 2 homolog downregulation with subsequent caspase activation [15].

The compound exhibits unique autophagy-inducing properties in HL-60 leukemia cells and A549 lung cancer cells at concentrations of 25-100 μM and 30-130 μM, respectively [15]. These effects are characterized by upregulation of microtubule-associated protein 1A/1B-light chain 3 I/II and beclin-1, with concurrent downregulation of phosphatidylinositol 3-kinase/protein kinase B and mechanistic target of rapamycin signaling pathways [15].

Antiviral Activity

Tetramethylcurcumin demonstrates significant antiviral activity against multiple virus families through distinct mechanisms including neuraminidase inhibition and viral entry suppression.

Inhibition of Influenza A Virus Neuraminidase

Tetramethylcurcumin exhibits potent inhibitory activity against influenza A virus neuraminidase, a critical enzyme required for viral replication and release from infected cells [16] [17].

Table 4: Antiviral Activity of Tetramethylcurcumin

| Virus | Mechanism | Effects | Study Model | Reference |

|---|---|---|---|---|

| Influenza A Virus (H1N1) | Inhibition of viral nucleoprotein nuclear export | Prevented viral assembly, reduced M gene mRNA expression | MDCK cells infected with H1N1 | Citation [16] [17] |

| Influenza A Virus (neuraminidase activity) | Neuraminidase inhibition (IC50: 225.8 μM) | Decreased H1N1-induced neuraminidase activation in MDCK cells | In vitro neuraminidase assay | Citation [16] |

| Japanese Encephalitis Virus | Binding to E protein, preventing viral entry | Inhibited viral attachment and entry into host cells | BHK-21, HEK-293T, and Vero cells | Citation [18] |

| HIV-1 | Vaginal microbicide formulation (IC50: 3.639 μM) | Greater HIV-1 inhibition in microemulsion form | Reporter cell line and p24 antigen assay | Citation [19] |

| Various IAV strains | Blocking neuraminidase, preventing viral assembly | Inhibited replication through reducing plaque numbers | Cell culture and animal models | Citation [19] [16] |

In neuraminidase inhibition screening experiments, tetramethylcurcumin demonstrated an inhibitory concentration 50 of 225.8 μM against H1N1 neuraminidase activity [16]. The compound significantly decreased H1N1-induced neuraminidase activation in Madin-Darby canine kidney cells, with inhibitory effects comparable to oseltamivir carboxylate [16].

Molecular studies reveal that tetramethylcurcumin inhibits the nuclear export of viral nucleoprotein, leading to nuclear retention and prevention of viral assembly [16] [17]. Real-time polymerase chain reaction analysis demonstrated that tetramethylcurcumin treatment resulted in approximately 3.85-fold reduction in M gene messenger ribonucleic acid expression compared to mock-treated virus controls [16].

Three-dimensional quantitative structure-activity relationship analysis and molecular docking studies indicate that tetramethylcurcumin binds effectively to the neuraminidase active site, with the hydroxyl group at the meta-position of the benzene ring and the double bonds in the central seven-carbon chain being essential for neuraminidase inhibitory activity [16].

Suppression of Japanese Encephalitis Virus Entry

Tetramethylcurcumin demonstrates significant antiviral activity against Japanese encephalitis virus through direct binding to viral envelope proteins and prevention of viral entry into host cells [18].

Research utilizing curcumin-derived carbon quantum dots containing tetramethylcurcumin demonstrates effective binding to the Japanese encephalitis virus envelope protein, preventing viral entry into BHK-21, HEK-293T, and Vero cells [18]. Transmission electron microscopy analysis confirmed the presence of characteristic lattice fringes of carbon quantum dots on the surface of Japanese encephalitis virus particles, indicating direct viral binding [18].

The antiviral mechanism involves specific interactions with the S123 and K312 residues located in structural domains II and III of the envelope protein, respectively [18]. These residues are critical for receptor binding and membrane fusion processes [18]. Biolayer interferometry and molecular docking analysis revealed that mutations at these positions (S123R and K312R) significantly reduced the binding affinity of tetramethylcurcumin-containing formulations [18].

Cotreatment experiments demonstrated that tetramethylcurcumin exhibited over 95% inhibition of Japanese encephalitis virus infection with a half-maximal inhibitory concentration of 0.9 μg/mL, which was 100-fold lower than pretreatment approaches [18]. The compound effectively reduced viral ribonucleic acid production and protein levels of viral nonstructural proteins 5 and 3 [18].

Antioxidant Capacity and Oxidative Stress Modulation

Tetramethylcurcumin demonstrates superior antioxidant capacity compared to curcumin through multiple mechanisms including direct radical scavenging, antioxidant enzyme enhancement, and cellular redox modulation.

Table 5: Antioxidant Capacity and Oxidative Stress Modulation

| Study Model | Concentration/Dose | Antioxidant Effects | Mechanisms | Reference |

|---|---|---|---|---|

| DPPH radical scavenging assay | IC50 = 4.1-20.7 μM | Superior radical scavenging activity compared to curcumin | Direct free radical scavenging | Citation [15] [20] |

| Traumatic brain injury in rats | 25 mg/kg | Reduced MDA levels, increased GPx activity | Enhanced antioxidant enzyme activity, mitochondrial protection | Citation [21] |

| Tert-butyl hydroperoxide-stimulated cardiac fibroblasts | Pretreatment doses | Prevented t-BHP-induced ROS production and apoptosis | Maintained antioxidant enzyme expression | Citation [22] |

| Oxidative stress-induced neuronal cells | Various concentrations | Enhanced antioxidant enzyme activity, reduced lipid peroxidation | Modulation of cellular redox status | Citation [21] [23] |

| Fe-NTA-induced renal damage in mice | 0.5% in diet for 4 weeks | Reduced DNA, lipid, and protein oxidative damage; upregulated antioxidant enzymes | Induction of Phase II detoxification enzymes | Citation [15] |

In 2,2-diphenyl-1-picrylhydrazyl radical scavenging assays, tetramethylcurcumin demonstrates superior antioxidant activity with inhibitory concentration 50 values ranging from 4.1 to 20.7 μM [15] [20]. This represents significantly enhanced radical scavenging capacity compared to curcumin, attributed to the structural modifications that improve stability and bioavailability [15].

Research utilizing traumatic brain injury models in rats demonstrates that tetramethylcurcumin treatment at 25 mg/kg significantly reduces malondialdehyde levels and increases glutathione peroxidase activity [21]. The compound enhances antioxidant enzyme activity and provides mitochondrial protection against oxidative stress-induced damage [21].

In tert-butyl hydroperoxide-stimulated cardiac fibroblasts, tetramethylcurcumin pretreatment effectively prevents reactive oxygen species production and subsequent apoptosis [22]. The protective mechanism involves maintenance of antioxidant enzyme expression and cellular redox homeostasis [22].

Studies examining Fe-nitrilotriacetic acid-induced renal damage in mice reveal that dietary supplementation with tetramethylcurcumin at 0.5% for 4 weeks significantly reduces deoxyribonucleic acid, lipid, and protein oxidative damage while upregulating antioxidant enzymes [15]. The protective effects are mediated through induction of Phase II detoxification enzymes and enhancement of cellular antioxidant defense systems [15].

The antioxidant mechanisms of tetramethylcurcumin involve direct radical scavenging, enhancement of endogenous antioxidant enzyme systems including superoxide dismutase, catalase, and glutathione peroxidase, and modulation of cellular redox signaling pathways [21] [23]. These multifaceted antioxidant properties contribute to the compound's neuroprotective, cardioprotective, and hepatoprotective effects observed in various disease models [21] [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.